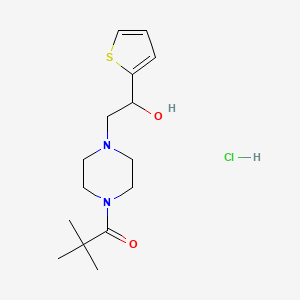
Clorhidrato de 1-(4-(2-Hidroxi-2-(tiofen-2-il)etil)piperazin-1-il)-2,2-dimetilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O2S and its molecular weight is 332.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitubercular
En resumen, el clorhidrato de 1-(4-(2-Hidroxi-2-(tiofen-2-il)etil)piperazin-1-il)-2,2-dimetilpropan-1-ona tiene un gran potencial en diversos campos, desde aplicaciones antivirales hasta el desarrollo de posibles fármacos. Se necesitan estudios adicionales para liberar todo su potencial. 🌟
Actividad Biológica
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a piperazine ring and thiophene groups, which are significant for its pharmacological properties. The compound's structure suggests that it may interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H23Cl2N3O2S, with a molecular weight of approximately 306.32 g/mol. The IUPAC name reflects its intricate structure, highlighting functional groups essential for biological activity.
Key Structural Features:
- Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to binding affinity.
- Thiophene Groups : Facilitate π–π interactions and hydrogen bonding with target proteins.
The biological activity of this compound primarily involves its interaction with specific protein targets. The hydroxyethyl and thiophene groups enhance its ability to form hydrogen bonds and engage in π–π stacking interactions with enzymes or receptors. This mechanism is crucial for modulating the activity of various biological pathways.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of Bruton’s tyrosine kinase (BTK), which is vital in B-cell receptor signaling pathways. This inhibition could have implications in treating diseases such as certain leukemias and lymphomas.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride.
Case Study 1: Inhibition of BTK
A study demonstrated that compounds structurally similar to this one exhibited significant inhibition of BTK activity, leading to reduced proliferation of malignant B-cells. The IC50 values were reported in the nanomolar range, indicating high potency against this target.
Case Study 2: Anti-inflammatory Effects
Research has shown that compounds with similar thiophene structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that our compound may also possess anti-inflammatory properties.
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-15(2,3)14(19)17-8-6-16(7-9-17)11-12(18)13-5-4-10-20-13;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYZPLPTHZTTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC(C2=CC=CS2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














